molecular formula C18H19N3O2 B2707033 1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea CAS No. 899753-64-1

1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea

Cat. No.: B2707033
CAS No.: 899753-64-1
M. Wt: 309.369
InChI Key: NBKZLETWEILEJC-UHFFFAOYSA-N
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Description

1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic organic compound with the molecular formula C 18 H 19 N 3 O 2 and a molecular weight of 309.4 g/mol . This urea derivative features a 1-methyl-1H-indole moiety linked to a 3-methoxybenzyl group, a structure of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in pharmacology, known for its widespread presence in biologically active molecules and natural products . Indole derivatives have demonstrated a broad spectrum of potential biological activities in research settings, including antiviral, anti-inflammatory, anticancer, antimicrobial, and antioxidant properties . Urea derivatives, in particular, are a valuable class of compounds in chemical research due to their hydrogen-bonding capabilities, which often facilitate target binding . This product is intended for research purposes, such as serving as a building block in organic synthesis, a reference standard in analytical studies, or a lead compound in the investigation of new biologically active agents. Researchers can explore its potential applications based on the known profiles of similar indole-urea hybrid molecules. Please note: This product is designated "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-3-(1-methylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-21-12-16(15-8-3-4-9-17(15)21)20-18(22)19-11-13-6-5-7-14(10-13)23-2/h3-10,12H,11H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKZLETWEILEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 3-methoxybenzylamine with 1-methyl-1H-indole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: Formation of 1-(3-hydroxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea.

    Reduction: Formation of 3-methoxybenzylamine and 1-methyl-1H-indole-3-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The indole moiety is known to interact with various biological targets, including kinases and receptors, which could be relevant for this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea with structurally related urea derivatives:

Compound Name Substituents on Urea Nitrogens Molecular Weight (g/mol) Key Biological Activity/Notes Reference
This compound 3-Methoxybenzyl, 1-methylindole ~325 (estimated) Hypothesized kinase/anticonvulsant activity (structural inference) N/A
1-(3-Chloro-4-fluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea 3-Cl-4-F-phenyl, 1-methylindole 317.75 Unknown activity; electron-withdrawing substituents may alter binding
2-(4-Methoxyphenyl)-1-(1-methyl-1H-indol-3-yl)urea (81a) 4-Methoxyphenyl, 1-methylindole ~324 (calculated) Synthesized via cobalt-catalyzed coupling; no activity reported
1-{5-[(3-Methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea Thiadiazole core with 3-methoxybenzylthio, phenyl N/A ED₅₀ = 2.72 μmol/kg (MES test); anticonvulsant activity

Key Observations:

  • Substituent Position : The 3-methoxybenzyl group in the target compound contrasts with the 4-methoxyphenyl group in 81a . Meta-substitution may sterically hinder interactions compared to para-substitution, affecting target selectivity.
  • Heterocyclic Modifications : Thiadiazole-containing analogs (e.g., in ) exhibit potent anticonvulsant activity (ED₅₀ < 3 μmol/kg), suggesting that replacing the thiadiazole with an indole-urea scaffold (as in the target compound) may shift biological targets or potency.

Pharmacokinetic Considerations

  • Metabolism : Methoxy groups are susceptible to demethylation via cytochrome P450 enzymes, which may reduce the half-life compared to halogenated derivatives .

Biological Activity

1-(3-Methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic compound that has garnered interest in pharmacological research due to its unique structural features and potential biological activities. This compound contains an indole moiety, which is known for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities. The presence of the methoxy group enhances its lipophilicity, which may influence its interaction with biological membranes and overall pharmacokinetic properties.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C19H21N3O2\text{C}_{19}\text{H}_{21}\text{N}_{3}\text{O}_{2}

Synthetic Routes

The synthesis typically involves the reaction of 3-methoxybenzylamine with 1-methyl-1H-indole-3-carboxylic acid chloride in the presence of bases such as triethylamine. The reaction is carried out in organic solvents like dichloromethane under controlled conditions to optimize yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The indole moiety is particularly significant as it can modulate the activity of numerous biological pathways relevant to cancer progression and inflammation .

Anticancer Properties

Research indicates that compounds with indole structures exhibit significant anticancer activities. For instance, derivatives similar to this compound have been shown to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells. The mechanism often involves the activation of caspases and cell cycle arrest at the G1 phase .

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7TBDApoptosis Induction
DoxorubicinMCF-70.5DNA Intercalation
Compound AU-9370.48Caspase Activation

Antimicrobial Activity

In addition to anticancer effects, compounds based on the indole scaffold have demonstrated antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), although specific MIC values for this compound are yet to be established .

Table 2: Antimicrobial Activity Overview

CompoundTarget PathogenMIC (µg/mL)
This compoundMRSATBD
Reference Compound BMRSA<0.25
Compound CE. coliTBD

Case Studies

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications in substituents significantly impact biological efficacy. For example, the introduction of electron-withdrawing groups at specific positions on the indole ring has been correlated with enhanced anticancer activity .

Case Study Example:
A study evaluated a series of indole derivatives for their cytotoxic effects against human cancer cell lines. The results indicated that compounds with methoxy substitutions exhibited lower IC50 values compared to their non-substituted counterparts, highlighting the importance of structural modifications in enhancing biological activity.

Q & A

Q. Basic

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Structural analogs (e.g., benzyl-indole derivatives) show acute toxicity (Category 4 for oral/dermal/inhalation) .
  • Ventilation: Use fume hoods to avoid aerosolization.
  • First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

How can factorial design optimize reaction conditions for synthesizing this compound?

Q. Advanced

  • Variable Selection: Investigate temperature, solvent polarity, and catalyst concentration (e.g., 3–5 factors) .
  • Response Surface Methodology (RSM): Model interactions between variables to maximize yield. For example, a central composite design (CCD) can identify optimal stoichiometry for urea bond formation .
  • Validation: Confirm predicted yields (±5% error margin) through triplicate experiments .

What computational approaches predict the reactivity and stability of this urea derivative?

Q. Advanced

  • Quantum Chemical Calculations: Use DFT (e.g., B3LYP/6-31G*) to map reaction pathways and transition states, particularly for urea bond formation .
  • Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess stability .
  • Crystallography: Compare predicted (computational) and experimental (X-ray) crystal structures to validate intermolecular interactions (e.g., hydrogen bonding) .

How do structural modifications in the indole or methoxybenzyl groups affect biological activity?

Q. Advanced

  • Indole Modifications: Replace 1-methyl with bulky groups (e.g., benzyl) to test steric effects on receptor binding. For analogs, IC50 shifts in kinase assays correlate with substituent size .
  • Methoxy Position: Compare 3-methoxy vs. 4-methoxybenzyl derivatives in solubility (logP) and membrane permeability (Caco-2 assays) .
  • SAR Studies: Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., tyrosine kinases) .

What solvent systems are suitable for solubility and stability studies of this compound?

Q. Basic

  • Polar Solvents: DMSO or DMF for stock solutions (10 mM).
  • Aqueous Buffers: PBS (pH 7.4) with ≤1% DMSO for biological assays.
  • Stability Tests: Monitor degradation via HPLC under varying pH (3–9) and temperature (4–37°C) .

How can conflicting spectral data (e.g., NMR vs. HRMS) be resolved during characterization?

Q. Advanced

  • Impurity Profiling: Use LC-MS to detect byproducts (e.g., unreacted amines or isocyanates) .
  • 2D NMR: HSQC and HMBC to assign ambiguous peaks, especially in crowded aromatic regions .
  • Cross-Validation: Compare experimental data with computational predictions (e.g., ChemDraw NMR simulations) .

What regulatory considerations apply to preclinical studies involving this compound?

Q. Advanced

  • REACH Compliance: Ensure the compound is registered if produced/imported ≥1 ton/year in the EU .
  • Environmental Hazard Assessment: Evaluate biodegradability (OECD 301F) and ecotoxicity (Daphnia magna LC50) .

How can reaction scalability be balanced with purity for in vivo studies?

Q. Advanced

  • Flow Chemistry: Continuous synthesis to maintain consistency at multi-gram scales .
  • Quality Control: Implement in-line PAT (Process Analytical Technology) for real-time purity monitoring .
  • Crystallization Optimization: Use anti-solvent addition (e.g., water) to enhance yield without compromising purity .

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